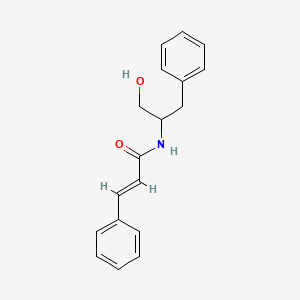

N-Cinnamoyl-D,L-phenylalaninol

Description

Contextualization of Cinnamoyl-Amino Acid Conjugates in Natural Products and Synthetic Chemistry Research

Cinnamoyl-amino acid conjugates are a diverse group of compounds found in nature and synthesized in laboratories for various research purposes. In the plant kingdom, these molecules, often referred to as hydroxycinnamoyl amides (HCAs), are considered secondary metabolites. researchgate.net They are formed by the conjugation of hydroxycinnamic acids (like p-coumaric, caffeic, ferulic, and sinapic acids) with amino acids such as phenylalanine, tyrosine, and tryptophan. researchgate.net These natural products are believed to play roles in plant defense and may exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anti-neuroinflammatory properties. researchgate.netnih.gov

In synthetic chemistry, the cinnamoyl-amino acid scaffold is utilized as a template for creating new molecules with potential therapeutic applications. ontosight.aiplos.org Researchers have synthesized numerous derivatives by varying both the cinnamic acid and the amino acid components to explore structure-activity relationships. nih.govontosight.ai These synthetic efforts aim to develop compounds with enhanced efficacy for applications such as anticancer agents, enzyme inhibitors, and antimicrobial substances. ontosight.aiontosight.ai The synthesis of these conjugates is often achieved through standard peptide coupling methods. thno.org

Rationale and Significance of Investigating N-Cinnamoyl-D,L-phenylalaninol

The investigation into this compound is primarily driven by the established biological activities of its parent compounds and related analogues. Cinnamic acid and its derivatives are known to possess antimicrobial, antioxidant, and anticancer properties. ontosight.aitandfonline.com Similarly, amino acid derivatives are a cornerstone of medicinal chemistry, often serving as building blocks for pharmaceuticals. ontosight.ai The conjugation of these two moieties can lead to hybrid molecules with novel or enhanced biological profiles.

Overview of Current Research Trajectories and Gaps for this compound

Current research on cinnamoyl-amino acid conjugates is vibrant, with studies exploring their potential as flavor enhancers, anticancer agents, and for their self-assembling properties in materials science. acs.orgnih.govmdpi.com For instance, the closely related N-cinnamoyl-L-phenylalanine has been investigated for its ability to enhance umami and saltiness perception, suggesting applications in the food industry. nih.gov Other studies on cinnamoyl-amino acid amides have demonstrated cytotoxic effects against various cancer cell lines. ontosight.ai

However, a significant research gap exists specifically for this compound. There is a notable lack of published studies detailing its synthesis, characterization, and biological evaluation. While its chemical properties can be predicted and are available in chemical databases, empirical data from academic research is scarce. Future research trajectories should therefore include:

Systematic Synthesis and Characterization: Development and optimization of synthetic routes to produce this compound in good yield and purity, followed by comprehensive spectroscopic and crystallographic analysis.

Biological Screening: A broad-based screening of its biological activities, including but not limited to, anticancer, antimicrobial, antioxidant, and enzyme inhibitory assays.

Structure-Activity Relationship (SAR) Studies: A comparative study of this compound with its parent amino acid and carboxylic acid-containing analogues to understand the influence of the terminal alcohol group on its biological activity.

Stereospecific Investigation: The synthesis and separate evaluation of the D and L enantiomers to determine if the biological activity is stereospecific, which is a common feature for many biologically active molecules.

Addressing these research gaps will be crucial to fully understand the potential of this compound and its place within the broader landscape of cinnamoyl-amino acid conjugates.

Data Tables

Table 1: Chemical Identity of this compound This table is based on data from chemical databases.

| Property | Value |

| IUPAC Name | (2S)-3-phenyl-1-[(E)-3-phenylprop-2-enoylamino]propan-2-ol |

| Molecular Formula | C₁₈H₁₉NO₂ |

| Molecular Weight | 281.35 g/mol |

| CAS Number | 127852-96-4 |

| Canonical SMILES | C1=CC=C(C=C1)CC(CO)NC(=O)C=CC2=CC=CC=C2 |

Table 2: Research Focus on Related Cinnamoyl-Amino Acid Conjugates This table summarizes research findings on compounds structurally related to this compound.

| Compound | Research Area | Key Findings |

| N-Cinnamoyl-L-phenylalanine | Food Science | Enhances umami and saltiness perception. nih.gov |

| N-Cinnamoyl-L-phenylalanine methyl ester | Structural Chemistry | Investigated as a building block for dynamic combinatorial chemistry. researchgate.net |

| Various Cinnamoyl-Amino Acid Amides | Medicinal Chemistry | Synthesized and evaluated for cytotoxic and genotoxic effects against cancer cells. ontosight.ai |

| Hydroxycinnamoyl Amino Acid Conjugates | Natural Product Chemistry | Studied for antioxidant activity. nih.gov |

Structure

3D Structure

Properties

CAS No. |

127852-96-4 |

|---|---|

Molecular Formula |

C18H19NO2 |

Molecular Weight |

281.3 g/mol |

IUPAC Name |

(E)-N-(1-hydroxy-3-phenylpropan-2-yl)-3-phenylprop-2-enamide |

InChI |

InChI=1S/C18H19NO2/c20-14-17(13-16-9-5-2-6-10-16)19-18(21)12-11-15-7-3-1-4-8-15/h1-12,17,20H,13-14H2,(H,19,21)/b12-11+ |

InChI Key |

VZKUSXFUBMPSML-VAWYXSNFSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CC(CO)NC(=O)/C=C/C2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)NC(=O)C=CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for N Cinnamoyl D,l Phenylalaninol and Analogues

Chemical Synthesis Approaches

The chemical synthesis of N-Cinnamoyl-D,L-phenylalaninol and its analogues predominantly relies on well-established amidation and condensation reactions. These methods offer versatility in substrate scope and allow for the systematic modification of the target molecule.

Amidation and Condensation Reaction Schemes

The core of the chemical synthesis involves the formation of an amide bond between a cinnamoyl moiety and phenylalaninol. A common approach is the reaction of cinnamic acid with phenylalaninol, often facilitated by a coupling reagent to activate the carboxylic acid. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently used for this purpose. The reaction proceeds through the formation of an O-acylisourea intermediate, which is then readily attacked by the amine group of phenylalaninol to form the desired amide. analis.com.my

Another prevalent method involves the use of an activated cinnamic acid derivative, such as an acyl chloride or anhydride, which reacts directly with phenylalaninol. This approach can be advantageous due to the high reactivity of the acylating agent, often leading to high yields of the final product. nih.gov The choice of solvent and reaction temperature can be optimized to maximize yield and minimize side reactions. Common solvents include dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF). analis.com.my

| Reactants | Coupling Reagent/Method | Product | Reference |

| Cinnamic acid, p-anisidine | EDC.HCl | N-(4-methoxyphenyl)cinnamamide | analis.com.my |

| Cinnamoyl chloride, metronidazole | Direct reaction | Cinnamoyl-metronidazole ester | nih.gov |

Utility of Cinnamoyl Chloride and Related Acylating Agents in Synthesis

Cinnamoyl chloride stands out as a highly effective acylating agent for the synthesis of N-cinnamoyl amides. nii.ac.jpnii.ac.jp Its high reactivity allows for rapid and often high-yielding reactions with a variety of amines, including phenylalaninol. The synthesis of cinnamoyl chloride itself is typically achieved by treating cinnamic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). nih.govnii.ac.jp

The use of cinnamoyl chloride is particularly advantageous when dealing with less reactive amines or when aiming for a more direct and efficient synthesis. The reaction between cinnamoyl chloride and an amine is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. nih.gov This prevents the protonation of the amine reactant, which would render it unreactive.

Beyond cinnamoyl chloride, other related acylating agents can be employed. These include mixed anhydrides, which can be prepared from cinnamic acid and another carboxylic acid derivative, and activated esters. The choice of acylating agent can influence the reaction conditions and the purification strategy for the final product.

Stereoselective Synthesis Strategies for D,L-Stereoisomers and Derivatives

The synthesis of specific stereoisomers of N-cinnamoyl-phenylalaninol derivatives often requires stereocontrolled methods. One approach involves the use of chiral starting materials, such as optically pure D- or L-phenylalaninol. The classical method for preparing phenylalaninol involves the reduction of the corresponding phenylalanine derivative. google.com

When starting with a racemic mixture of phenylalaninol, chiral resolution techniques can be employed to separate the enantiomers. Alternatively, stereoselective synthesis methods can be applied to create the desired stereochemistry during the reaction. For instance, visible light-promoted photoredox catalysis has been utilized for the stereoselective C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine, providing a pathway to unnatural α-amino acids. nih.gov

Furthermore, protecting groups can be strategically employed to control stereochemistry during synthetic transformations. For example, an N-phthaloyl protecting group has been used to control the stereochemistry during the synthesis of deuterated phenylalanine derivatives. semanticscholar.org The choice of coupling reagents and reaction conditions can also influence the degree of racemization during amide bond formation. Mild coupling conditions are often preferred to preserve the stereochemical integrity of the chiral centers. nih.gov

Biocatalytic and Enzymatic Synthesis Routes

Biocatalytic and enzymatic methods offer an alternative and often more sustainable approach to the synthesis of N-cinnamoyl amides and related compounds. These methods leverage the high selectivity and efficiency of enzymes to catalyze specific chemical transformations.

Enzymatic Production Leveraging Phenylalanine Ammonia-Lyase (PAL) in Amino Acid Conjugation

Phenylalanine ammonia-lyase (PAL) is a key enzyme that catalyzes the reversible deamination of L-phenylalanine to trans-cinnamic acid and ammonia (B1221849). wikipedia.org This reversibility can be exploited for the synthesis of L-phenylalanine and its derivatives from various substituted cinnamic acids. frontiersin.org While PAL naturally produces L-amino acids, it has also been used in the synthesis of unnatural amino acids. wikipedia.org

The enzymatic reaction is highly enantioselective, offering a significant advantage for the production of optically pure compounds. However, the equilibrium of the PAL-catalyzed reaction often favors the deamination direction. To drive the reaction towards amination, high concentrations of ammonia are typically required. frontiersin.org Researchers have explored various strategies to overcome this limitation, including enzyme immobilization and the use of continuous flow reactors to enhance productivity and catalyst reusability. frontiersin.org

Interestingly, some studies have identified PAL variants with enhanced activity towards the formation of non-natural D-phenylalanines, opening up possibilities for the synthesis of D-amino acid derivatives. nih.gov This has been coupled with chemoenzymatic deracemization processes to achieve high yields and excellent optical purity of D-phenylalanines. nih.gov

| Enzyme | Substrate | Product | Key Finding | Reference |

| Phenylalanine Ammonia-Lyase (PAL) | Cinnamic acids | L-Phenylalanine derivatives | Reversible amination reaction, requires high ammonia concentration. | frontiersin.org |

| Engineered PAL variants | Cinnamic acids | D-Phenylalanine derivatives | Enhanced activity towards D-isomers. | nih.gov |

Microbial Fermentation and Biotransformation Techniques for Cinnamoyl Amide Derivatives

Microbial fermentation and biotransformation offer a promising avenue for the production of cinnamoyl amide derivatives. Whole-cell biocatalysts, such as bacteria and yeast, can be engineered to express specific enzymes involved in the synthesis of these compounds. This approach can be more cost-effective than using isolated enzymes, as it eliminates the need for enzyme purification.

Microorganisms can be utilized to produce the necessary precursors, such as cinnamic acid and amino acids, which can then be converted into the desired cinnamoyl amides through enzymatic reactions within the cell. For example, some bacteria and fungi naturally produce PAL, which can be harnessed for the synthesis of phenylalanine derivatives. wikipedia.org

Furthermore, metabolic engineering strategies can be employed to enhance the production of target compounds. This may involve overexpressing key enzymes, knocking out competing metabolic pathways, and optimizing fermentation conditions. While specific examples of microbial fermentation for the direct production of this compound are not extensively detailed in the provided context, the principles of biotransformation using microorganisms to produce related cinnamic acid derivatives and amides are well-established.

Process Intensification through Enzyme Immobilization and Continuous Flow Reactors in Biocatalysis

The industrial-scale synthesis of this compound and its analogues is increasingly benefiting from process intensification strategies that leverage the power of biocatalysis within continuous flow systems. This approach, which combines the high selectivity and mild operating conditions of enzymes with the efficiency and control of continuous manufacturing, offers significant advantages over traditional batch processing. Key to this intensification is the immobilization of enzymes, which facilitates their use in continuous flow reactors, leading to enhanced productivity, catalyst stability, and simplified downstream processing.

The integration of immobilized enzymes into continuous flow reactors, such as packed bed reactors (PBRs), has been shown to dramatically improve process efficiency. frontiersin.orgnih.gov Immobilization transforms the enzyme from a soluble, homogeneous catalyst into a solid, heterogeneous one. This allows for easy separation of the catalyst from the product stream, enabling the reuse of the enzyme over multiple cycles and significantly reducing catalyst costs. researchgate.netnih.gov Furthermore, immobilization can enhance the stability of enzymes, making them more robust to changes in temperature, pH, and solvent conditions. nih.govscielo.br

Continuous flow systems offer superior control over reaction parameters compared to batch reactors. The small reactor volumes and high surface-area-to-volume ratios allow for precise temperature control and efficient mass transfer, leading to faster reaction rates and higher yields. nih.gov The continuous removal of the product from the reactor can also mitigate issues of product inhibition, where the accumulation of the product slows down or stops the enzymatic reaction. researchgate.net This combination of factors leads to a significant increase in space-time yield (STY), a critical metric for industrial process efficiency. For instance, in the synthesis of related chiral amines, transitioning from a batch to a continuous flow process resulted in a 64-fold increase in STY. nih.gov

A prime example of a versatile and widely used immobilized enzyme for the synthesis of N-acyl amino alcohols is Novozym® 435, which is Candida antarctica lipase (B570770) B (CALB) immobilized on a macroporous acrylic resin. nih.govfrontiersin.org This biocatalyst has demonstrated high regio-selectivity for the N-acylation of amino alcohols, making it an ideal candidate for the synthesis of this compound. nih.gov In a solvent-free system for the selective amidation of phenylglycinol, a compound structurally similar to phenylalaninol, Novozym® 435 achieved a yield of 89.41% with minimal byproduct formation. nih.gov

The synthesis of L-phenylalanine derivatives using an immobilized phenylalanine ammonia lyase (PAL) in a continuous flow packed bed reactor further illustrates the potential of this technology. This process achieved excellent conversions of 88-89% with a short contact time of just 20 minutes, and the immobilized enzyme demonstrated high stability over 24 hours of continuous operation. frontiersin.org These findings highlight the kinetic and productivity advantages of combining enzyme catalysis with continuous flow technologies. frontiersin.org

The following interactive data tables showcase the comparative performance of batch versus continuous flow processes for analogous biocatalytic transformations, illustrating the typical improvements in yield, reaction time, and catalyst productivity that can be expected for the synthesis of this compound.

Table 1: Comparison of Batch vs. Continuous Flow for the Enzymatic Synthesis of an N-Acyl Amino Alcohol Analogue

| Parameter | Batch Process | Continuous Flow Process |

| Catalyst | Free Lipase | Immobilized Lipase (e.g., Novozym® 435) |

| Reaction Time | 12 - 24 hours | 20 - 60 minutes |

| Conversion/Yield | 75% | >95% |

| Catalyst Reusability | Not easily reusable | >10 cycles |

| Productivity (STY) | Low | High (e.g., 64x increase) nih.gov |

| Downstream Processing | Complex (catalyst separation) | Simplified (catalyst retained in reactor) |

Table 2: Research Findings on Continuous Flow Synthesis of Phenylalanine Derivatives

| Substrate | Enzyme | Reactor Type | Residence Time | Conversion | Stability | Reference |

| 3-Methoxy-cinnamic acid | Immobilized Phenylalanine Ammonia Lyase (PAL) | Packed Bed Reactor | 20 min | 88% ± 4% | Stable for >24h | frontiersin.org |

| 4-Nitro-cinnamic acid | Immobilized Phenylalanine Ammonia Lyase (PAL) | Packed Bed Reactor | 20 min | 89% ± 5% | Stable for >24h | frontiersin.org |

Advanced Structural Characterization and Elucidation

Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D, 2D (e.g., HSQC, ROESY) for Structural Assignments

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For N-Cinnamoyl-D,L-phenylalaninol, both 1D (¹H and ¹³C) and 2D NMR experiments would be essential for unambiguous signal assignments.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the cinnamoyl and phenylalaninol moieties, the vinyl protons of the cinnamoyl group, the methine and methylene protons of the phenylalaninol backbone, and the amide proton. The chemical shifts would be influenced by the electronic environment of each proton. For instance, the aromatic protons would appear in the downfield region (typically 7.0-8.0 ppm). The vinyl protons of the cinnamoyl group would likely present as doublets with a large coupling constant characteristic of a trans configuration.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing signals for all unique carbon atoms. The carbonyl carbon of the amide group would be observed in the downfield region (around 165-175 ppm). The aromatic and vinyl carbons would also have characteristic chemical shifts.

2D NMR: Techniques like Heteronuclear Single Quantum Coherence (HSQC) would be employed to correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from 1D spectra. Rotating frame Overhauser effect spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY) would provide information about the spatial proximity of protons, helping to define the molecule's conformation in solution.

While specific data for this compound is scarce, analysis of related compounds such as phenylalanine amide derivatives provides expected ranges for chemical shifts. For example, in a series of 4-nitro-l-phenylalanine amide derivatives, the aromatic and amide protons show characteristic signals that aid in structural confirmation.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogous compounds)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cinnamoyl Aromatic Protons | 7.2 - 7.6 | 127 - 135 |

| Phenylalaninol Aromatic Protons | 7.1 - 7.4 | 126 - 138 |

| Cinnamoyl Vinyl Protons | 6.4 - 7.8 (d, J ≈ 15 Hz) | 120 - 145 |

| Phenylalaninol CH | ~ 4.5 | ~ 55 |

| Phenylalaninol CH₂ (benzyl) | ~ 2.9 - 3.1 | ~ 38 |

| Phenylalaninol CH₂OH | ~ 3.6 - 3.8 | ~ 65 |

| Amide NH | ~ 6.5 - 8.5 | - |

| Amide C=O | - | ~ 167 |

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to display several key absorption bands. A strong absorption band around 1650-1680 cm⁻¹ would be indicative of the C=O stretching of the amide group (Amide I band). The N-H stretching vibration of the amide would likely appear as a broad band in the region of 3200-3400 cm⁻¹. The C=C stretching of the aromatic rings and the vinyl group would be observed in the 1450-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would be seen around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The O-H stretching of the alcohol group would also be present as a broad band around 3200-3600 cm⁻¹.

Mass Spectrometry (MS/MS and HPLC-MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₈H₁₉NO₂), the expected molecular weight is approximately 281.35 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula.

Tandem mass spectrometry (MS/MS) and liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) would be used to study the fragmentation pattern of the molecule. This fragmentation provides valuable structural information. Expected fragmentation pathways would include cleavage of the amide bond, loss of the hydroxymethyl group, and fragmentation of the cinnamoyl and phenylalaninol moieties.

Crystallographic Studies

Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive three-dimensional structural information for a molecule in the solid state.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound would need to be grown. The diffraction data collected from this crystal would allow for the determination of the precise atomic coordinates, bond lengths, bond angles, and torsional angles of the molecule. This would reveal the molecule's conformation in the solid state. For a racemic mixture like the D,L-form, the crystal would likely crystallize in a centrosymmetric space group, with both enantiomers present in the unit cell. For comparison, the crystal structure of a related compound, N-Acetyl-L-phenylalanine, crystallizes in the orthorhombic space group P2₁2₁2₁ iucr.org.

Analysis of Crystal Packing, Hydrogen Bonding Networks, and Intermolecular Interactions (e.g., π-Stacking)

The crystal structure analysis would also reveal how the molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions that stabilize the crystal structure. For this compound, several types of intermolecular interactions are expected:

Hydrogen Bonding: The amide N-H group and the hydroxyl O-H group can act as hydrogen bond donors, while the amide carbonyl oxygen and the hydroxyl oxygen can act as hydrogen bond acceptors. This would likely lead to the formation of extensive hydrogen-bonding networks, a common feature in the crystal structures of amides and alcohols iucr.org. For instance, in the crystal structure of N-Acetyl-L-phenylalanine, a two-dimensional infinite network of intermolecular N—H⋯O and O—H⋯O hydrogen bonds is observed iucr.org.

Van der Waals Forces: These non-specific interactions would also play a role in the crystal packing.

The detailed analysis of these intermolecular interactions is crucial for understanding the solid-state properties of the compound, such as its melting point and solubility.

Stereochemical Elucidation Methods

The determination of the three-dimensional arrangement of atoms in this compound is critical for understanding its chemical properties and potential biological interactions. The presence of a chiral center in the phenylalaninol moiety necessitates the use of advanced analytical techniques to assign the absolute configuration (R or S) of each enantiomer. This section details sophisticated methods employed for such stereochemical elucidation.

Advanced Marfey's Method for Absolute Configuration Determination

The Advanced Marfey's Method is a powerful derivatization-based chromatographic technique for determining the absolute configuration of chiral molecules containing primary or secondary amine groups, such as the amino alcohol phenylalaninol that results from the hydrolysis of this compound. nih.gov The core principle of this method involves the reaction of the chiral analyte with a chiral derivatizing agent to form a pair of diastereomers, which can then be separated and quantified using standard achiral high-performance liquid chromatography (HPLC). sci-hub.box

The procedure, as it would be applied to this compound, involves two primary stages:

Hydrolysis: The amide bond in this compound is first cleaved, typically through acid hydrolysis (e.g., using 6 M HCl), to liberate the free D- and L-phenylalaninol enantiomers. acs.org

Derivatization: The resulting phenylalaninol enantiomers are then reacted with a chiral derivatizing agent. The most common reagent for the Advanced Marfey's Method is Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (L-FDAA), also known as Marfey's reagent. sci-hub.boxacs.org Alternatively, other reagents like Nα-(2,4-dinitro-5-fluorophenyl)-L-leucinamide (L-FDLA) can be used for improved sensitivity and resolution. nih.govmdpi.com The reaction proceeds via nucleophilic aromatic substitution, where the amino group of phenylalaninol attacks the electron-deficient dinitrophenyl ring of the reagent, displacing the fluorine atom and forming a stable covalent bond. When a racemic (D,L) mixture of phenylalaninol is reacted with the homochiral L-FDAA, two diastereomers are formed: L-FDAA-D-phenylalaninol and L-FDAA-L-phenylalaninol.

Chromatographic Separation: These diastereomers possess different physicochemical properties and can be separated using reverse-phase HPLC. mdpi.com The retention times of the formed diastereomers are compared to those of authentic standards prepared from pure D- and L-phenylalaninol. Typically, the L-D diastereomer elutes later than the L-L diastereomer. By comparing the retention time of the derivative from the unknown sample to the standards, the absolute configuration of the original phenylalaninol can be unequivocally assigned. The integration of mass spectrometry (LC-MS) with this method enhances detection sensitivity and specificity. nih.gov

Below is a representative data table illustrating the expected HPLC retention times for the diastereomeric derivatives of phenylalaninol using L-FDLA as the derivatizing agent.

| Diastereomer | Analyte Configuration | Derivatizing Agent | Expected Retention Time (min) |

| L-FDLA - L-phenylalaninol | L | L-FDLA | t(R1) |

| L-FDLA - D-phenylalaninol | D | L-FDLA | t(R2) (where t(R2) > t(R1)) |

Note: The exact retention times are dependent on specific chromatographic conditions (e.g., column, mobile phase composition, gradient, and flow rate).

Integration of Spectroscopic Data and Computational Calculations for Stereochemical Assignments

While Marfey's method is highly effective, its application to this compound requires a destructive hydrolysis step. To determine the stereochemistry of the intact molecule, a combination of non-destructive spectroscopic techniques and computational chemistry is employed. This integrated approach compares experimentally measured properties with those predicted for each possible stereoisomer, allowing for a confident assignment of the absolute configuration.

The primary spectroscopic methods used in this context are Nuclear Magnetic Resonance (NMR) and Vibrational Circular Dichroism (VCD).

Nuclear Magnetic Resonance (NMR) Spectroscopy: For stereochemical elucidation via NMR, chiral auxiliaries such as chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) are used to induce diastereomeric differentiation. For an amino alcohol like phenylalaninol (the core chiral part of the target molecule), Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a common CDA. researchgate.net The (R)- and (S)-enantiomers of MTPA are separately reacted with the hydroxyl and amino groups of this compound to form bis-MTPA ester/amide derivatives. The differing spatial arrangements of the phenyl and trifluoromethyl groups of the MTPA moieties relative to the protons of the phenylalaninol backbone in the two resulting diastereomers lead to distinct chemical shifts (Δδ) in their ¹H NMR spectra. researchgate.net By analyzing the sign of the Δδ (δS - δR) values for protons on either side of the chiral center, the absolute configuration can be determined based on established empirical models. researchgate.net

Computational Modeling: Computational methods, particularly Density Functional Theory (DFT), are used to build theoretical models of the possible stereoisomers (R- and S-N-Cinnamoyl-phenylalaninol). The first crucial step is a thorough conformational search to identify the lowest energy conformers for each enantiomer. frontiersin.org Subsequently, key spectroscopic parameters are calculated for these low-energy conformers.

NMR Chemical Shift Calculation: The gauge-including atomic orbital (GIAO) method is widely used to calculate the ¹³C and ¹H NMR chemical shifts for the optimized structures of the R and S enantiomers. frontiersin.org These calculated shifts are then compared against the experimental NMR data. A statistical analysis, such as the DP4+ probability analysis, can be used to quantify the goodness of fit between the experimental and calculated data for each candidate stereoisomer, providing a probability of a correct assignment. frontiersin.org

VCD Spectra Calculation: Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum, with positive and negative bands, is highly sensitive to the absolute configuration. Time-dependent DFT (TD-DFT) calculations can predict the VCD spectrum for the R- and S-enantiomers. The calculated spectrum of the correct enantiomer will show a good qualitative agreement (mirror-image relationship for the opposite enantiomer) with the experimentally measured VCD spectrum, providing a definitive assignment of the absolute configuration of the intact molecule.

The table below summarizes the integrated workflow for this approach.

| Step | Method | Purpose |

| 1. Experimental Data Acquisition | NMR (¹H, ¹³C), VCD Spectroscopy | Obtain experimental spectroscopic data of the purified N-Cinnamoyl-phenylalaninol enantiomer. |

| 2. Computational Modeling | Conformational Search (e.g., Molecular Mechanics) | Identify all stable low-energy conformers of both R- and S-enantiomers. |

| 3. Structure Optimization | Density Functional Theory (DFT) | Geometrically optimize the identified conformers to find their precise structures and relative energies. |

| 4. Spectroscopic Parameter Calculation | GIAO-DFT (for NMR), TD-DFT (for VCD) | Calculate the theoretical NMR chemical shifts and VCD spectra for the most stable conformers of each enantiomer. |

| 5. Comparison and Assignment | Visual comparison of spectra, Statistical analysis (e.g., DP4+) | Compare the experimental spectra with the calculated spectra for the R and S isomers to determine the absolute configuration. |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to elucidate the intrinsic electronic properties and geometric parameters of N-Cinnamoyl-D,L-phenylalaninol. These methods are based on the fundamental principles of quantum mechanics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. wiley.com It is widely applied for geometry optimization to find the most stable three-dimensional conformation (the lowest energy state) and to calculate various electronic properties. gelisim.edu.trnih.gov For molecules like this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine optimized structural parameters such as bond lengths, bond angles, and dihedral angles. gelisim.edu.tr

The electronic properties derived from DFT provide critical information about the molecule's reactivity and stability. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. yildiz.edu.tr These calculations can reveal how charge is distributed across the molecule, identifying electron-rich and electron-deficient regions, which is vital for understanding potential non-covalent interactions. nih.gov

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| EHOMO (eV) | -6.88 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. yildiz.edu.tr |

| ELUMO (eV) | -0.56 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. yildiz.edu.tr |

| HOMO-LUMO Gap (eV) | 6.32 | Indicates chemical reactivity and kinetic stability. yildiz.edu.tr |

| Dipole Moment (Debye) | ~3.0 | Measures the overall polarity of the molecule. banglajol.info |

Molecular Simulation Techniques

Molecular simulations are computational methods that model the behavior of atoms and molecules over time, providing a dynamic view of molecular systems.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target, typically a protein). nih.gov The primary goals of molecular docking are to predict the binding mode and to estimate the binding affinity (strength of the interaction), which is often expressed as a scoring function value or binding energy. arxiv.org

This method is instrumental in drug discovery and related fields for screening virtual libraries of compounds against a specific protein target to identify potential inhibitors or activators. nih.gov For a phenylalanine-derived compound, docking studies can reveal how it fits into the binding pocket of a target protein and identify key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. nih.gov For instance, studies on the related compound N-cinnamoyl-L-phenylalanine have used molecular docking to explore its binding affinity with key taste receptors. nih.gov

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| MDM2 (p53-binding pocket) | -7.5 | LEU54, GLY58, VAL93 | Hydrophobic |

| MDMX (p53-binding pocket) | -6.8 | TYR99, PRO95 | Hydrogen Bond, Hydrophobic |

| α-glucosidase | -8.2 | ASP215, ARG442 | Hydrogen Bond |

Molecular Dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules and their complexes over time. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom, offering a view of the dynamic processes that are often inaccessible to static modeling techniques. nih.gov

For this compound, MD simulations can be used to analyze its conformational landscape, identifying the most populated shapes the molecule adopts in solution. nih.gov When studying a ligand-protein complex identified through docking, MD simulations are crucial for assessing the stability of the binding pose and understanding the dynamic mechanism of interaction. nih.gov These simulations can reveal how the ligand and protein adapt to each other upon binding and can provide more accurate estimates of binding free energies. researchgate.net

| Parameter | Description | Typical Application |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions between a simulation snapshot and a reference structure. | Assessing the stability of the protein-ligand complex over time. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues or atoms around their average position. | Identifying flexible regions of the protein or ligand. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds throughout the simulation. | Determining the persistence of key interactions that stabilize the complex. |

Theoretical Approaches for Structural and Conformational Analysis

Theoretical methods are essential for validating molecular structures and determining specific stereochemical properties that can be challenging to resolve experimentally.

Determining the absolute configuration of chiral molecules is a critical aspect of chemical analysis. While experimental techniques like X-ray crystallography can provide definitive assignments, they require suitable single crystals, which may not always be available. researchgate.net In such cases, computational methods offer a reliable alternative.

The DP4 (Diastereomeric Phenylglycine Methyl Ester) probability analysis is a widely used computational method for assigning the absolute configuration of complex molecules. It integrates DFT calculations of NMR chemical shifts with statistical analysis. The protocol involves calculating the 1H and 13C NMR chemical shifts for all possible stereoisomers of a molecule using DFT. These calculated shifts are then compared to the experimentally measured NMR data. The DP4 probability is calculated to provide a confidence level for each possible stereoisomer being the correct one, allowing for a robust assignment of the absolute configuration. This approach has become a standard tool in the structural elucidation of natural products and other chiral organic compounds.

Predicted Collision Cross Section Methodologies for Conformational Space Exploration

Computational chemistry and molecular modeling serve as powerful tools in the exploration of the conformational space of molecules like this compound. A significant aspect of this exploration is the prediction of the collision cross section (CCS), a physicochemical property that reflects the size and shape of an ion in the gas phase. nih.gov The prediction of CCS values is particularly valuable in analytical chemistry, aiding in the identification and structural annotation of compounds. nih.govresearchgate.net Various methodologies, ranging from established theoretical models to advanced machine learning algorithms, are employed to predict CCS values, providing insights into the three-dimensional structure of molecules.

The exploration of a molecule's conformational landscape is crucial as the CCS is dependent on the ion's rotationally averaged structure. Different conformations can present different cross-sectional areas, and the experimentally measured CCS is an average over the conformations present under the experimental conditions. Computational methods can predict the CCS for different potential conformers, and by comparing these with experimental data, it is possible to infer the most probable structures.

A variety of computational approaches are utilized for the prediction of collision cross sections. These methods can be broadly categorized into physics-based models and machine learning-based models. Physics-based models often rely on theoretical principles to calculate the momentum transfer between an ion and a neutral gas. Machine learning models, on the other hand, leverage large datasets of experimentally determined CCS values to train algorithms that can predict the CCS based on molecular features. mdpi.com

Several machine learning algorithms have demonstrated success in predicting CCS values with a high degree of accuracy. These include Support Vector Machines (SVM), Gradient Boosting Machines (GBM), and Deep Neural Networks (DNN). mdpi.com For instance, a support vector machine-based model has been developed to predict the CCS values of food contact chemicals, showing a median relative error of 1.50% for protonated molecules. nih.govresearchgate.net Another approach utilized a deep convolutional neural network (CNN) for the prediction of peptide CCS values, which outperformed previously used recurrent neural networks (RNN). mdpi.com The accuracy of these models is often evaluated by comparing the predicted CCS values against a set of experimentally measured values that were not used during the model training.

The selection of appropriate molecular descriptors is a critical step in building robust predictive models. These descriptors are numerical representations of the chemical and physical properties of a molecule. They can range from simple constitutional descriptors to more complex 3D descriptors that capture information about the molecule's spatial arrangement. In the context of N-cinnamoyl amides and related compounds, quantum chemical descriptors obtained from Density Functional Theory (DFT) calculations have been used in conjunction with 3D molecular topology to develop predictive models for biological activity. researchgate.net

The table below summarizes some of the common methodologies used for the prediction of collision cross sections.

| Methodology | Description | Key Features | Typical Prediction Error |

| Support Vector Machine (SVM) | A supervised machine learning model that uses a kernel trick to transform data and then finds an optimal boundary between the possible outputs. | Effective in high-dimensional spaces; versatile in the choice of kernels. | Median relative error of 1.50-1.82% has been reported for small molecules. nih.govresearchgate.net |

| Gradient Boosting Machine (GBM) | An ensemble learning method that builds a strong predictive model by combining multiple weak learners, typically decision trees. | High predictive accuracy; can handle different types of data. | Can achieve prediction errors in the range of 1-3%. mdpi.com |

| Deep Neural Networks (DNN) | A class of machine learning algorithms that use multiple layers of interconnected nodes (neurons) to learn complex patterns in data. | Can model highly non-linear relationships; capable of learning from vast datasets. | Average errors of around 2.5% have been achieved for small molecules. mdpi.com |

| Random Forest (RF) | An ensemble learning method that constructs a multitude of decision trees at training time and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees. | Robust to overfitting; can handle a large number of input variables. | Average absolute percentage error of 2.6 ± 0.4% has been reported. mdpi.com |

These computational methodologies provide a powerful means to explore the conformational space of this compound and predict its collision cross section. Such predictions can be instrumental in the analytical identification of the compound and in providing a deeper understanding of its three-dimensional structure.

Structure Activity Relationship Sar Investigations

Impact of Cinnamoyl Moiety Modifications

The type and position of substituents on the cinnamoyl's aromatic ring are critical determinants of biological efficacy. researchgate.net The electronic properties of these substituents—whether they donate or withdraw electrons—can alter the molecule's interaction with biological targets. rsdjournal.org

Electron-Donating Groups (e.g., hydroxyl [-OH], methoxy (B1213986) [-OCH₃]): Hydroxyl groups are known to play a significant role in the antioxidant activity of many phenolic compounds, a category to which the cinnamoyl group belongs. rsdjournal.org They can act as hydrogen bond donors, enhancing binding to target proteins. However, converting a hydroxyl group to a methoxy group (O-methylation) can sometimes decrease activity, such as radical scavenging capacity. rsdjournal.org

Electron-Withdrawing Groups (e.g., nitro [-NO₂]): The introduction of strong electron-withdrawing groups like a nitro group can significantly alter the electronic distribution of the aromatic ring, which may influence binding affinity and activity.

Halogens (e.g., fluoro [-F], chloro [-Cl]): Halogen substituents can impact a molecule's lipophilicity, membrane permeability, and binding interactions. For instance, in a study on cinnamic acid derivatives, trans-3-chlorocinnamic acid and trans-4-chlorocinnamic acid showed enhanced inhibitory activity on the growth of C. campestris seedlings compared to the unsubstituted parent compound. nih.gov Similarly, a para-trifluoromethyl group, which is strongly electron-withdrawing, also improved activity. nih.gov

The position of the substituent (ortho, meta, or para) is also crucial. Studies on related compounds have shown that para-substituted derivatives are often more active than their ortho or meta counterparts. nih.gov This is because the para position is typically more sterically accessible and can have a more pronounced electronic effect on the entire conjugated system.

| Substituent | Electronic Effect | Potential Impact on Activity |

|---|---|---|

| Hydroxyl (-OH) | Electron-Donating | May increase antioxidant activity; can act as H-bond donor. |

| Methoxy (-OCH₃) | Electron-Donating | Can modulate lipophilicity; may decrease some activities compared to -OH. |

| Nitro (-NO₂) | Electron-Withdrawing | Significantly alters electronic properties, potentially influencing receptor binding. |

| Fluoro (-F) | Electron-Withdrawing | Increases lipophilicity and can form specific halogen bonds with targets. |

The trans isomer is generally the more common and thermodynamically stable form found in nature. nih.govnih.gov Most biologically active natural cinnamic acids and their derivatives possess the trans configuration. nih.govnih.gov The linear shape of the trans isomer often allows for a better fit into the binding sites of enzymes and receptors compared to the bent shape of the cis isomer. researchgate.net For example, the anti-tubulin agent Combretastatin A4 is highly active in its cis configuration, which allows it to bind to the colchicine (B1669291) site on tubulin, while the trans isomer is inactive because its linear shape prevents effective binding. researchgate.net This highlights that while trans is often favored, the specific geometry required for activity is target-dependent. For N-Cinnamoyl-D,L-phenylalaninol, it is presumed that the trans isomer would be more active for many applications due to its prevalence in other bioactive cinnamoyl compounds.

Variations of the Phenylalaninol/Amino Acid Moiety

The phenylalaninol portion of the molecule provides a chiral scaffold and key functional groups that are essential for molecular recognition and interaction with biological systems.

The phenylalanine core is more than just a structural backbone; it actively contributes to the molecule's biological profile. The phenyl group allows for hydrophobic and π-π stacking interactions with aromatic residues in a protein's binding pocket. Modifying this core structure, for instance, by replacing the phenyl ring with a non-aromatic cyclohexyl group, can increase hydrophobicity and steric bulk, which is a common strategy in drug design to alter activity and pharmacokinetic properties. nih.gov The presence of an amino acid or amino alcohol structure often improves biocompatibility and can facilitate transport into cells. researchgate.net

The two key functional groups on the phenylalaninol moiety are the secondary amine (as part of the amide linkage) and the primary hydroxyl group. These groups are critical for forming hydrogen bonds, which are fundamental to specific drug-receptor interactions.

Amide Group (-CONH-): The nitrogen and hydrogen of the amide bond can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. These interactions are crucial for anchoring the molecule within a binding site.

Hydroxyl Group (-OH): The terminal hydroxyl group is also a key player, capable of acting as both a hydrogen bond donor and acceptor. Its presence and position are often vital for biological activity. In many active compounds, the removal or modification of such a hydroxyl group leads to a significant loss of potency.

Biological systems, such as enzymes and receptors, are inherently chiral. Consequently, they often interact differently with the stereoisomers (enantiomers) of a chiral drug. pharmacologymentor.com this compound is a racemic mixture, meaning it contains equal amounts of the D- and L-isomers.

It is highly probable that the two enantiomers exhibit different biological activities, potencies, and even metabolic fates. One isomer may fit perfectly into a receptor's binding site and elicit a strong response, while the other may bind weakly or not at all. pharmacologymentor.com In some cases, one enantiomer can be responsible for the therapeutic effects while the other might be inactive or even contribute to undesirable side effects. Therefore, separating and testing the individual D- and L-isomers of N-Cinnamoyl-phenylalaninol would be a critical step in developing it as a therapeutic agent.

Linker Region and Conjugate Architecture Modifications

Research into hybrid molecules containing a cinnamoyl moiety has demonstrated that these constructs can act as "multi-target" agents, with the linker playing a crucial role in the spatial orientation and interaction of the different pharmacophores with their respective biological targets. nih.gov The length, flexibility, and chemical nature of the linker can impact the molecule's ability to adopt an optimal conformation for binding to its target.

To systematically evaluate the SAR of this compound, a focused library of analogs with modifications in the linker region would be necessary. The following data tables conceptualize the types of modifications and the corresponding data that would be essential for a comprehensive SAR analysis.

Table 1: Hypothetical SAR Data for N-Cinnamoyl Analogs with Varied Amino Alcohol Linkers

| Compound ID | Linker Moiety | Modification | Hypothetical Biological Activity (IC50, µM) |

| NCP-001 | D,L-Phenylalaninol | Parent Compound | X |

| NCP-002 | L-Phenylalaninol | Stereoisomer | Varies from X |

| NCP-003 | D-Phenylalaninol | Stereoisomer | Varies from X |

| NCP-004 | Alaninol | Phenyl group removal | Varies from X |

| NCP-005 | Valinol | Isopropyl side chain | Varies from X |

| NCP-006 | Leucinol | Isobutyl side chain | Varies from X |

| NCP-007 | Ethanolamine | Aliphatic linker | Varies from X |

Table 2: Hypothetical SAR Data for this compound Analogs with Architectural Modifications

| Compound ID | Modification | Rationale | Hypothetical Biological Activity (IC50, µM) |

| NCP-001 | None (Parent) | Baseline | X |

| NCP-008 | O-methylation of terminal -OH | Block potential metabolic site/H-bonding | Varies from X |

| NCP-009 | Esterification of terminal -OH | Increase lipophilicity/prodrug strategy | Varies from X |

| NCP-010 | Introduction of ethylene (B1197577) glycol spacer between cinnamoyl and amino group | Increase flexibility and solubility | Varies from X |

| NCP-011 | Replacement of amide with ester linkage | Alter chemical stability and H-bonding | Varies from X |

In Vitro Biological Activity and Mechanistic Investigations

Enzyme Inhibition Studies

The inhibitory potential of N-cinnamoyl-D,L-phenylalaninol and its related derivatives has been explored against a variety of enzymes in vitro. These studies are crucial for understanding the compound's mechanism of action and its potential as a lead structure for drug development. The investigations span several classes of enzymes, including glycosidases, proteases, peptidases, and oxidoreductases.

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov Cinnamic acid and its derivatives have been identified as potential α-glucosidase inhibitors. researchgate.net While direct studies on this compound are limited, the broader class of cinnamic acid derivatives has shown promising activity.

Research has demonstrated that modifications to the cinnamic acid structure, including substitutions on the phenyl group and reactions at the carboxylic acid functional group, significantly influence the inhibitory activity against α-glucosidase. researchgate.net For instance, natural products like aegeline (B1664389) and synthetic compounds such as p-methoxyethyl cinnamate (B1238496) have been noted for their potential as α-glucosidase inhibitors. researchgate.net The inhibitory mechanism for related flavonoid compounds, such as kaempferol (B1673270) and astragalin, has been identified as a mixed-type inhibition. mdpi.com In contrast, the common anti-diabetic drug acarbose (B1664774), often used as a positive control, exhibits competitive inhibition. mdpi.comnih.gov

The quest for potent α-glucosidase inhibitors has led to the design and synthesis of various new compounds, including those incorporating triazole and acetamide (B32628) moieties, which have shown greater potency than acarbose in in vitro assays. nih.gov Molecular docking studies help to elucidate the binding interactions between these inhibitors and the active site of the α-glucosidase enzyme, providing a basis for the design of more effective compounds. nih.govcellmolbiol.org

| Compound/Derivative Class | Inhibition Type | Reference Compound | Notes |

|---|---|---|---|

| Cinnamic Acid Derivatives | Varies with structure | Acarbose | Structural modifications significantly impact activity. researchgate.net |

| Kaempferol | Mixed-type | Acarbose | A flavonoid with a structure related to phenylpropanoids. mdpi.com |

| Astragalin | Mixed-type | Acarbose | A glycoside of kaempferol. mdpi.com |

| Acarbose (Control) | Competitive | - | A well-known anti-diabetic drug used as a standard in inhibition assays. mdpi.comnih.gov |

Aminopeptidase N (APN): APN, a zinc metallopeptidase, is a target in cancer therapy due to its role in tumor development and growth. researchgate.netnih.gov Inhibition of APN can induce an amino acid deprivation response in cancer cells, leading to apoptosis. nih.gov Known inhibitors of APN include bestatin, a natural dipeptide, and tosedostat. nih.gov While direct data on this compound is scarce, computational studies have been employed to screen for novel natural compound inhibitors targeting APN (also known as CD13), identifying promising lead candidates with high binding affinity. aging-us.com

Carboxypeptidase A (CPA): This zinc-containing metalloenzyme is another member of the peptidase family. Studies have investigated various inhibitors for CPA. For example, 3-phenylpropanoate has been shown to be a mixed or noncompetitive inhibitor of CPA-catalyzed hydrolysis of different dipeptide substrates. nih.gov N-(Hydroxyaminocarbonyl)phenylalanine was rationally designed as a competitive inhibitor of CPA, with the D-configuration showing greater potency than its L-antipode. nih.gov Molecular dynamics simulations have been used to model the interactions between CPA and various peptide or quasi-peptide ligands to understand the determinants of binding and inhibition. mdpi.com

HIV Protease: The protease of the Human Immunodeficiency Virus (HIV) is a critical enzyme for viral replication, making it a major target for antiretroviral therapy. mdpi.com Phenylalanine derivatives have been explored as HIV-1 capsid (CA) inhibitors, which is a different viral target but highlights the utility of the phenylalanine scaffold. nih.govnih.gov Research into HIV protease inhibitors has led to the development of peptidomimetics that act as competitive inhibitors. mdpi.com Studies have also evaluated peptides corresponding to the C- and N-termini of the HIV-1 protease itself for their inhibitory activity. documentsdelivered.com

Tyrosinase is a key copper-containing enzyme responsible for the rate-limiting step in melanin (B1238610) biosynthesis. mdpi.comgrafiati.com Its inhibition is a primary strategy for developing agents to treat pigmentation disorders. nih.gov Cinnamic acid derivatives have been investigated as tyrosinase inhibitors due to their (E)-β-phenyl-α,β-unsaturated carbonyl scaffold, which is important for potent inhibition. nih.gov

Several cinnamamide (B152044) analogues have been synthesized and shown to exhibit significantly stronger mushroom tyrosinase inhibition than the standard inhibitor, kojic acid. nih.gov Specifically, derivatives with a 2,4-dihydroxy group on the β-phenyl ring were found to be particularly potent. nih.gov Docking simulations indicated that these cinnamamides bind more strongly to the active site of tyrosinase than kojic acid. nih.gov Kinetic analysis of related inhibitors has revealed different modes of action, including competitive and mixed-type inhibition. grafiati.comnih.gov

| Compound | Inhibition at 25 µM (% of control) | Relative Potency vs. Kojic Acid | Key Structural Feature |

|---|---|---|---|

| N-methylpiperazino cinnamamide (4) | >90% | Much Higher | 2,4-dihydroxy group nih.gov |

| Cyclohexylamino cinnamamide (19) | >90% | Much Higher | 2,4-dihydroxy group nih.gov |

| Morpholino cinnamamide (9) | >90% | Much Higher | 2,4-dihydroxy group nih.gov |

| Cyclopentylamino cinnamamide (14) | >90% | Much Higher | 2,4-dihydroxy group nih.gov |

| Kojic Acid (Control) | 20.57% | - | Standard tyrosinase inhibitor. nih.gov |

Phenylalanine ammonia-lyase (PAL) is a crucial enzyme in the phenylpropanoid pathway in plants and some microorganisms, catalyzing the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia (B1221849). wikipedia.orgnih.gov This is the first committed step in the biosynthesis of numerous polyphenol compounds, including flavonoids and lignin. wikipedia.org

The Hepatitis C Virus (HCV) NS5B protein is an RNA-dependent RNA polymerase (RdRp) essential for viral replication, making it a prime target for antiviral drug development. lbl.govunimi.it Inhibitors of NS5B are broadly classified as nucleoside inhibitors (NIs) and non-nucleoside inhibitors (NNIs). nih.govwikipedia.org NNIs bind to allosteric sites on the enzyme, inducing conformational changes that inhibit its function. nih.gov

Several classes of NNIs have been identified that bind to different allosteric pockets in the "thumb" or "palm" domains of the enzyme. lbl.govnih.gov Structural studies on thiophene-based NNIs revealed a common binding site in the thumb domain, approximately 35 Å from the polymerase active site. lbl.gov These compounds exhibited IC50 values in the nanomolar range and acted as non-competitive inhibitors. lbl.gov Similarly, derivatives of S-trityl-L-cysteine have been identified as modest HCV NS5B inhibitors, also targeting an allosteric site in the thumb domain. nih.gov These findings demonstrate that derivatives related to the core structures of amino acids can serve as scaffolds for potent viral enzyme inhibitors.

| Compound | IC50 (µM) | Ki (µM) | Inhibition Type | Binding Site |

|---|---|---|---|---|

| Compound A | 0.29 | 0.23 | Non-competitive | Thumb Domain lbl.gov |

| Compound B | 0.27 | 0.12 | Non-competitive | Thumb Domain lbl.gov |

| Compound C | 0.31 | 0.15 | Non-competitive | Thumb Domain lbl.gov |

Receptor Interaction and Modulation Studies (in vitro)

While the primary focus of research on N-cinnamoyl-phenylalanine derivatives has been on enzyme inhibition, some studies have explored their interaction with other biological targets, such as receptors. In the context of sensory science, N-cinnamoyl-L-phenylalanine (CiA-Phe) has been investigated as a potential flavor enhancer. nih.gov

Molecular docking and dynamics simulations have been used to predict the binding affinity of CiA-Phe with key taste receptors. nih.gov These computational studies suggest that the compound exhibits significant binding affinity with receptors responsible for sour (OTOP1), salty (TMC4), and umami (T1R1 and T1R3) tastes. nih.gov This interaction is proposed as the underlying mechanism for its ability to enhance these specific sensory attributes in food products. nih.gov These findings, although not related to classical pharmacological receptors, demonstrate the compound's ability to interact with and modulate the function of specific protein receptors in vitro. nih.gov

N-Formyl Peptide Receptor (FPR) Binding Affinity

The N-formyl peptide receptors (FPRs) are a group of G protein-coupled receptors integral to the innate immune response, recognizing N-formylated peptides from bacteria and mitochondria to mediate inflammatory and host-defense processes. mdpi.comresearchgate.netnih.gov The human FPR family includes FPR1, FPR2, and FPR3, which bind a wide variety of ligands. nih.gov FPR1, for instance, is a high-affinity receptor for short formylpeptides like N-formyl-methionyl-leucyl-phenylalanine (fMLF). nih.gov The N-formyl group is a critical structural feature for high-potency binding and activation of FPR1. nih.govnih.gov While non-formylated peptides can bind to FPRs, they are typically much less potent. nih.gov

Direct experimental studies on the binding affinity of this compound for any of the N-Formyl Peptide Receptors (FPRs) are not available in the current scientific literature. The structure of this compound lacks the N-formyl moiety that is characteristic of high-affinity FPR1 agonists. nih.govnih.gov Therefore, it is not expected to function as a classical high-potency agonist for these receptors. Any potential interaction would likely be of low affinity or possibly antagonistic, but this remains speculative without direct experimental evidence.

Nucleotide-Binding Oligomerization Domain-containing Protein 2 (NOD2) Agonistic Activity

Nucleotide-Binding Oligomerization Domain-containing Protein 2 (NOD2) is an intracellular pattern recognition receptor that plays a crucial role in the innate immune system by recognizing muramyl dipeptide (MDP), a component of bacterial peptidoglycan. nih.gov The activation of NOD2 triggers signaling pathways that lead to inflammatory responses and host defense. nih.gov Structure-activity relationship (SAR) studies have explored synthetic analogs of MDP, known as desmuramylpeptides, to identify potent NOD2 agonists. nih.gov

Within this class of compounds, the incorporation of a cinnamoyl group has been a key area of investigation. nih.gov Research has shown that desmuramylpeptides featuring a cinnamoyl moiety and a hydrophobic amino acid can exhibit significant NOD2 agonistic activity. nih.govnih.gov Specifically, a derivative incorporating L-phenylalanine (a closely related structure to the phenylalaninol in the subject compound) was synthesized and evaluated. nih.gov This L-phenylalanine derived analogue demonstrated notable NOD2 activity, although it was found to be less potent than analogues containing L-valine. nih.gov

The potency of these cinnamoyl-based desmuramylpeptides is influenced by several factors, including the lipophilicity and size of the amino acid side chain and substitutions on the cinnamoyl ring. nih.govacs.org For instance, increasing the size of the amino acid side chain beyond that of L-valine often results in a decrease in NOD2 agonistic activity. acs.org While specific EC50 values for the L-phenylalanine analogue are not detailed, its activity is benchmarked against other derivatives, providing insight into the structural requirements for NOD2 activation. nih.gov The replacement of the carboxylic acid group in phenylalanine with a primary alcohol in phenylalaninol represents a significant structural change that would likely alter its binding properties and NOD2 agonistic activity, though this has not been experimentally confirmed.

| Compound/Moiety | Modification/Feature | Observed NOD2 Agonistic Activity | Reference |

| Desmuramylpeptide | L-phenylalanine derivative with cinnamoyl moiety | Active, but less potent than L-valine analogue. | nih.gov |

| Desmuramylpeptide | L-valine derivative with cinnamoyl moiety | Showed maximum NOD2 activity in its series. | nih.gov |

| Desmuramylpeptide | L-pyridylalanine derivative | Exhibited only minor NOD2 agonistic activity (EC50 > 10 µM). | nih.govacs.org |

| Cinnamoyl Moiety | 3,4-methylenedioxy substitution | Resulted in a 30-fold reduction in potency compared to 3-methoxy-4-hydroxy pattern. | nih.govacs.org |

| Adamantane (B196018) Conjugate | Lipophilic adamantane attached to aromatic ring | Improved activity by a factor of 20, resulting in an EC50 value of 4.5 nM. | nih.govacs.org |

Interaction with Taste Receptors (e.g., OTOP1, TMC4, T1R1, T1R3) and Sensory Perception Enhancement Mechanisms

Research into the sensory properties of N-phenylpropenoyl-L-amino acids has identified their potential as flavor enhancers. A study on the closely related compound, N-cinnamoyl-L-phenylalanine (CiA-Phe), demonstrated its ability to significantly enhance the perception of sourness, saltiness, and umami. nih.gov

Quantitative descriptive analysis showed that CiA-Phe, at concentrations ranging from 1 to 100 mg/L, enhanced sourness and umami intensity in a dose-dependent manner. nih.gov Furthermore, electronic tongue tests and time-intensity analysis revealed that it prolonged the perception of saltiness and umami. nih.gov A 100 mg/L concentration of CiA-Phe extended the duration of saltiness by 113.33% and umami by 18.46%. nih.gov

The mechanism behind this sensory enhancement was investigated using molecular docking and dynamics simulations. The results indicated that N-cinnamoyl-L-phenylalanine has a significant binding affinity with several key taste receptors. nih.gov These include the sour taste receptor Otopetrin 1 (OTOP1), the salty taste-associated Transmembrane channel-like protein 4 (TMC4), and the umami taste receptor, which is a heterodimer of Taste receptor type 1 member 1 (T1R1) and Taste receptor type 1 member 3 (T1R3). nih.govnih.gov The interaction with these receptors is believed to be the underlying mechanism for its ability to enhance multiple taste modalities. nih.gov While these findings are for the phenylalanine derivative, the structural similarity to this compound suggests a potential for similar sensory modulation activity, although the change from a carboxylic acid to an alcohol group would likely influence the specific binding interactions.

Antimicrobial Efficacy Investigations (in vitro)

Antibacterial Activity Profiles

Derivatives of cinnamic acid, particularly amides and esters, are recognized for their antimicrobial properties. mdpi.comnih.gov Studies on various cinnamoyl amides of amino acid derivatives have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, cinnamoyl amides have shown inhibitory activity against Bacillus subtilis and Escherichia coli. researchgate.net

The antibacterial effect of these compounds is influenced by their structure, including the specific amino acid conjugated and the substituents on the cinnamoyl group. mdpi.comresearchgate.net Research on phenylalanine esters has shown that antibacterial activity increases with the length of an associated alkyl chain, exhibiting a cut-off effect at a certain length, and that these derivatives are often more active against Gram-positive than Gram-negative bacteria. nih.gov Similarly, Fmoc-phenylalanine has demonstrated antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). rsc.org While specific minimum inhibitory concentration (MIC) data for this compound are not available, the activity of related compounds suggests its potential as an antibacterial agent.

| Compound Class | Test Organism | Activity/MIC | Reference |

| Cinnamoyl amides of amino acid derivatives | Bacillus subtilis | Active | researchgate.net |

| Cinnamoyl amides of amino acid derivatives | Escherichia coli | Active | researchgate.net |

| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives | Staphylococcus aureus (reference strains) | MIC: 1–8 µg/mL | nih.gov |

| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives | Staphylococcus aureus (MRSA clinical strains) | MIC: 1–4 µg/mL | nih.gov |

| Cinnamoyl-metronidazole ester | Staphylococcus aureus | Zone of inhibition: 12-15 mm | nih.gov |

| Phenylalanine esters (C1-C20) | Gram-positive bacteria | Activity increases with chain length (cut-off at C12) | nih.gov |

| Phenylalanine esters (C1-C20) | Gram-negative bacteria | Activity increases with chain length (cut-off at C8/C10) | nih.gov |

Antifungal Activity Profiles

The cinnamoyl scaffold is also a component of molecules with significant antifungal properties. mdpi.comnih.gov Cinnamic acid derivatives have demonstrated efficacy against a range of pathogenic fungi. mdpi.com For example, a synthetic cinnamoyl-memantine amide derivative showed notable biological activity against Candida species, with an inhibition zone of 11-14 mm. nih.gov

Studies on amphiphilic aromatic amino alcohols, which share structural similarities with the phenylalaninol portion of the subject compound, have also revealed potent antifungal effects. Certain amino alcohol derivatives were highly effective against dermatophytes like Trichophyton rubrum (MIC = 7.8 µg/mL) and Trichophyton mentagrophytes (MIC = 15.62 µg/mL), with activity comparable to clinical antifungal drugs. nih.gov The antifungal activity of these related compounds suggests that this compound may also possess efficacy against fungal pathogens.

| Compound Class/Derivative | Test Organism | Activity (MIC/MFC) | Reference |

| Cinnamoyl-memantine amide | Candida fungi | Zone of inhibition: 11-14 mm | nih.gov |

| Amphiphilic aromatic amino alcohol (Compound 4c) | Trichophyton rubrum | MIC: 7.8 µg/mL; MFC: 15.62 µg/mL | nih.gov |

| Amphiphilic aromatic amino alcohol (Compound 4c) | Trichophyton mentagrophytes | MIC: 15.62 µg/mL; MFC: 15.62 µg/mL | nih.gov |

| Cinnamoyl amides of amino acid derivatives | Saccharomyces cerevisiae | More sensitive than cinnamic acid | researchgate.net |

| Synthetic cinnamates (butyl cinnamate) | Candida species | MIC: 626.62 µM | mdpi.com |

Antioxidant Activity Assessment (in vitro models)

The antioxidant potential of N-cinnamoyl derivatives has been evaluated in several in vitro models. Studies on various N-cinnamoyl amino acid amides and N-cinnamoyl aryl hydrazones indicate that the cinnamoyl moiety can contribute significantly to free radical scavenging activities. researchgate.netorientjchem.org The antioxidant capacity is often assessed using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay, the 2,2′-azino–bis(3–ethylbenzthiazoline–6–sulfonic acid) (ABTS) assay, and nitric oxide scavenging models. researchgate.netorientjchem.orgmdpi.com

Table 1: In Vitro Antioxidant Activity of Various Cinnamoyl Derivatives

| Compound Class | Assay(s) Used | Key Findings | Reference(s) |

|---|---|---|---|

| N-Cinnamoyl Aryl Hydrazones | DPPH, Nitric Oxide, H₂O₂ Scavenging | Unsubstituted and 4-methoxy derivatives showed good scavenging activity. | orientjchem.org |

| N-Hydroxycinnamoyl Amino Acid Amides | DPPH, Lipid Peroxidation Inhibition | Compounds with a catechol moiety were the most active. Some derivatives showed activity comparable to the reference antioxidant, caffeic acid. | researchgate.net |

| N–(sulfonyl)cinnamamide Derivatives | DPPH, ABTS | Certain derivatives exhibited the strongest antioxidant properties within the tested group. | mdpi.com |

| Amides of Cinnamic, Ferulic, and Sinapic Acids | Bulk Phase Lipid Autoxidation | Conjugates with a phenylalanine moiety showed the highest antioxidant activity. | researchgate.net |

In Vitro Cytotoxicity and Associated Cellular Mechanisms

The cytotoxic effects of cinnamoyl derivatives against various cancer cell lines have been a subject of significant research interest. While data specific to this compound is limited, studies on related cinnamamide and cinnamaldehyde (B126680) compounds demonstrate potential for growth inhibition and induction of cell death in vitro. mdpi.comnih.gov The MTT [3–(4,5–dimethylthiazol–2–yl)–2,5–diphenyltetrazolium bromide] assay is commonly used to evaluate cell viability. mdpi.comnih.gov

One study investigating N–(sulfonyl)cinnamamide derivatives reported significant activity against human cervical (HeLa), ovarian (SKOV-3), and breast (MCF-7) cancer cell lines, with some compounds exhibiting IC₅₀ values below 10 µg/mL. mdpi.com Trans-cinnamaldehyde, a related compound, has also been shown to inhibit the metabolic activity of HeLa cells in a time- and dose-dependent manner and induce apoptosis in various tumor cell lines. nih.gov

Table 2: Cytotoxicity of Cinnamoyl Derivatives in Human Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line(s) | Key Findings on Cytotoxicity | Reference(s) |

|---|---|---|---|

| N–(sulfonyl)cinnamamide derivatives | HeLa, SKOV-3, MCF-7 | Some compounds demonstrated IC₅₀ values below 10 µg/mL, indicating potent activity. | mdpi.com |

| Trans-cinnamaldehyde | HeLa, HCT15, SK-MEL-2, K562 | Exhibited time- and dose-dependent inhibition of metabolic activity; induced apoptosis through caspase activation and DNA fragmentation. | nih.gov |

| N-Cinnamoyl Aryl Hydrazones | Brine Shrimp Larvae (general cytotoxicity) | Unsubstituted and 4-methoxy derivatives showed good cytotoxic activity with ED₅₀ values of 3.07 µg/ml and 3.7 µg/ml, respectively. | orientjchem.org |

The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks and other forms of DNA damage in individual cells. nih.govyoutube.com Under an electric field, fragmented DNA migrates from the nucleus (comet head), forming a "comet tail," with the extent of migration indicating the level of DNA damage. nih.govyoutube.com The alkaline version of the assay is particularly sensitive for detecting single and double-strand breaks, as well as alkali-labile sites. nih.gov

There is no specific information available on the use of the Comet Assay to evaluate DNA damage induced by this compound. However, a study on the related compound cinnamaldehyde (CNMA) was conducted to clarify its in vivo genotoxicity. In this study, the Comet Assay was performed on eight different organs and bone marrow of mice treated with CNMA. The results indicated an absence of DNA damage in all tested tissues, suggesting that, under those experimental conditions, cinnamaldehyde was not genotoxic. researchgate.net This highlights the importance of empirical testing for each specific derivative, as structural variations can lead to different biological activities.

Plant Biological Activity Studies

While direct studies on the plant growth regulatory effects of this compound are not available, research on the closely related allelochemical N-trans-cinnamoyltyramine (NTCT) provides significant insight into the potential activity of this class of compounds. nih.govresearchgate.net NTCT, which has been isolated from rice (Oryza sativa L.), has demonstrated potent plant growth inhibitory activity. nih.govresearchgate.net

In bioassays, synthesized NTCT was shown to inhibit the root and hypocotyl (shoot) growth of various plant species, including cress (Lepidium sativum L.) and the invasive weed barnyardgrass (Echinochloa crus-galli L.), at concentrations as low as 0.24 μM. researchgate.net The inhibitory effects were dose-dependent, with higher concentrations leading to more significant growth reduction. nih.gov This suggests that N-cinnamoyl derivatives may have potential applications as natural bioherbicides for sustainable weed management. nih.govresearchgate.net

Table 3: Plant Growth Inhibitory Effects of N-trans-cinnamoyltyramine (NTCT)

| Plant Species | Effect Observed | Effective Concentration / ED₅₀ | Reference(s) |

|---|---|---|---|

| Cress (Lepidium sativum) | Inhibition of root and hypocotyl growth | ED₅₀ for hypocotyl: 0.96 μM; ED₅₀ for root: 0.73 μM | researchgate.net |

| Barnyardgrass (Echinochloa crus-galli) | Inhibition of root and hypocotyl growth | ED₅₀ for hypocotyl: 0.96 μM; ED₅₀ for root: 0.73 μM | researchgate.net |